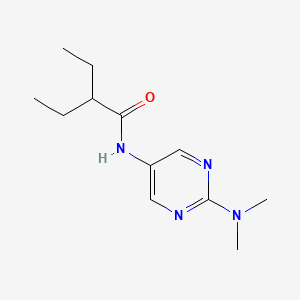

N-(2-(dimethylamino)pyrimidin-5-yl)-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(dimethylamino)pyrimidin-5-yl)-2-ethylbutanamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “N-(2-(dimethylamino)pyrimidin-5-yl)-2-ethylbutanamide” were not found, there are general methods for synthesizing pyrimidine derivatives. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Research has delved into the molecular structures of compounds with similar frameworks, revealing insights into their crystallographic characteristics and potential interactions. For instance, studies on ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate have shown the existence of intramolecular N-H...O bonds, highlighting the planarity and potential hydrogen bonding capabilities of such molecules (Wu et al., 2005).

Cardiotonic Activity

Further research has explored the cardiotonic activity of pyrimidine derivatives, demonstrating the therapeutic potential of these compounds in enhancing heart muscle contractility. A study describes the synthesis of ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates and their evaluation in cardiotonic activity, indicating significant inotropic effects (Dorigo et al., 1996).

Insecticidal and Antibacterial Potential

Microwave-assisted synthesis has been employed to generate pyrimidine-linked pyrazole heterocyclic compounds, which were then assessed for their insecticidal and antibacterial properties. This approach underlines the versatility of pyrimidine derivatives in addressing various biological targets (Deohate & Palaspagar, 2020).

Anticholinergic Activity

The anticholinergic activity of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide stereoisomers has been investigated, revealing differences in potency among the isomers and highlighting the importance of stereochemistry in medicinal chemistry research (Oyasu et al., 1994).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit immune-activated nitric oxide production

Mode of Action

Related compounds have been shown to inhibit immune-activated nitric oxide production This suggests that N-[2-(dimethylamino)pyrimidin-5-yl]-2-ethylbutanamide may interact with its targets to modulate immune responses

Biochemical Pathways

Given the potential inhibition of immune-activated nitric oxide production, it is plausible that this compound may influence pathways related to immune response and inflammation .

Result of Action

Based on the potential inhibition of immune-activated nitric oxide production, it can be hypothesized that this compound may modulate immune responses and potentially exert anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-5-9(6-2)11(17)15-10-7-13-12(14-8-10)16(3)4/h7-9H,5-6H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUQOQWYNAJFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CN=C(N=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)

![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458125.png)

![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458133.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)

![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)

(prop-2-en-1-yl)amine](/img/structure/B2458143.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)